Urea, 3-(o-chlorophenyl)-1,1-dimethyl-
Description
Urea, 3-(o-chlorophenyl)-1,1-dimethyl- is a substituted phenylurea compound characterized by a urea backbone with two methyl groups at the N-terminus and an o-chlorophenyl substituent at the 3-position. Substituted phenylureas are widely studied for their herbicidal properties, acting as inhibitors of photosynthesis by disrupting photosystem II . Variations in chlorine substitution patterns significantly influence their physicochemical properties, environmental persistence, and toxicity profiles.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)11-8-6-4-3-5-7(8)10/h3-6H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRZBGHTKKELLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074666 | |
| Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-44-5 | |
| Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N'-(2-chlorophenyl)-N,N-dimethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 3-(o-chlorophenyl)-1,1-dimethyl- typically involves the reaction of o-chloroaniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
o-Chloroaniline+Dimethylcarbamoyl chloride→Urea, 3-(o-chlorophenyl)-1,1-dimethyl-
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and batch processing, depending on the specific requirements and scale of production.
Chemical Reactions Analysis
Types of Reactions
Urea, 3-(o-chlorophenyl)-1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Urea, 3-(o-chlorophenyl)-1,1-dimethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Urea, 3-(o-chlorophenyl)-1,1-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The position and number of chlorine substituents on the phenyl ring, along with additional functional groups, critically differentiate these compounds. Key examples include:
Key Observations :
- Chlorine Position : Para-substituted derivatives (e.g., Monuron, CAS 150-68-5) exhibit lower molecular weights and moderate herbicidal activity compared to dichlorinated analogs .
- Nitroso Functionalization: Addition of a nitroso group (CAS 73239-98-2) introduces mutagenic hazards, aligning with the carcinogenic risks common to N-nitroso compounds .
Toxicity and Environmental Impact
- Monuron (p-chloro derivative) : Classified as a moderate toxicity herbicide (LD₅₀ ~3,700 mg/kg in rats) with low volatility .
- Dichlorophenyl Analogs : Higher acute toxicity (e.g., fish LC₅₀ < 1 mg/L) due to enhanced bioactivity and persistence .
- Nitroso Derivatives : Exhibit mutagenicity in microbial assays (e.g., Salmonella mutagenicity test) and thermal decomposition hazards .
- Chloroxuron: Extended half-life in soil (>100 days) due to phenoxy groups, posing long-term ecological risks .
Biological Activity
Urea, 3-(o-chlorophenyl)-1,1-dimethyl- is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Urea derivatives have been extensively studied for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under review has shown promise in several areas:
- Anticancer Activity : Urea derivatives are known to inhibit various cancer cell lines. A study highlighted the antiproliferative effects of similar compounds against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, demonstrating significant inhibitory activities with IC50 values around 2-4 μM .
- Antibacterial and Antifungal Properties : The compound has also been evaluated for its antibacterial and antifungal activities. In comparative studies, urea derivatives exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .
The biological activity of urea compounds is often attributed to their ability to interact with specific biomolecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : Urea derivatives can act as inhibitors of key enzymes involved in cancer proliferation. For instance, the binding interactions between urea moieties and proteins such as BRAF have been simulated, indicating potential pathways for therapeutic intervention .
- Receptor Modulation : These compounds may also modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis in cancer cells.
Case Study 1: Antiproliferative Effects
A recent study synthesized a series of urea derivatives and tested their antiproliferative effects on various cancer cell lines. The compound 1-(4-chlorophenyl)-3-{4-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}urea demonstrated an IC50 of 2.39 μM against A549 cells . This suggests a strong potential for development as an anticancer agent.
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial properties, several urea derivatives were tested against common bacterial strains. The compound showed significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use in treating bacterial infections .
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
